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Compound of Interest

Compound Name: N-(4-Hydroxyphenyl)propanamide

Cat. No.: B195517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of N-(4-
Hydroxyphenyl)propanamide and its structurally related analogs. Due to the limited publicly

available data on N-(4-Hydroxyphenyl)propanamide, this analysis focuses on the well-

characterized activities of its key analogs, offering insights into their therapeutic potential and

mechanisms of action. The information presented is collated from various scientific studies and

is intended to guide future research and drug development efforts.

Overview of N-(4-Hydroxyphenyl)propanamide and
Its Analogs
N-(4-Hydroxyphenyl)propanamide, also known as Parapropamol, is a chemical compound

structurally related to acetaminophen. While its own biological activity is not extensively

documented in publicly available literature, its core structure serves as a scaffold for a diverse

range of analogs with significant therapeutic properties. These analogs have been investigated

for their potential in oncology, infectious diseases, and neurology. This guide will focus on three

prominent classes of analogs:

N-(4-hydroxyphenyl)retinamide (Fenretinide): A synthetic retinoid with well-documented

anticancer properties.
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N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives: A class of compounds

investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: A series of analogs with promising

antimicrobial activity against multidrug-resistant pathogens.

Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of various analogs of N-(4-
Hydroxyphenyl)propanamide in different therapeutic areas.

Anticancer Activity
The anticancer efficacy of N-(4-hydroxyphenyl)retinamide (Fenretinide) has been evaluated in

various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which

represent the concentration of a drug that is required for 50% inhibition in vitro, are presented

in Table 1.

Compound Cell Line Cancer Type IC50 (µM) Reference

N-(4-

hydroxyphenyl)re

tinamide

(Fenretinide)

LNCaP Prostate Cancer 0.9 ± 0.16 [1]

DU145 Prostate Cancer 4.4 ± 0.45 [1]

PC-3 Prostate Cancer 3.0 ± 1.0 [1]

MCF-7 Breast Cancer

1-10 (dose-

dependent

inhibition)

[2]

MDA-MB-231 Breast Cancer

1-10 (dose-

dependent

inhibition)

[2]

Histone Deacetylase (HDAC) Inhibition
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A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have been

synthesized and evaluated for their ability to inhibit histone deacetylases. The IC50 values for

HDAC inhibition are summarized in Table 2.

Compound Target IC50 (µM) Reference

Thiophene substituted

derivative 5j
HDAC 0.3 [3]

Benzo[d][4][5]dioxole

derivative 5t
HDAC 0.4 [3]

Other HPPB

derivatives
HDAC up to 4.0 [3]

Antimicrobial Activity
Novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated significant

antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens. The

minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an

antimicrobial drug that will inhibit the visible growth of a microorganism, are presented in Table

3.[6][7]

Compound Class Pathogen MIC Range (µg/mL) Reference

Hydrazones 14-16

(with heterocyclic

substituents)

Methicillin-resistant

Staphylococcus

aureus (MRSA)

1 - 8 [6]

Vancomycin-resistant

Enterococcus faecalis
0.5 - 2 [6]

Gram-negative

pathogens
8 - 64 [6]

Drug-resistant

Candida species

(including C. auris)

8 - 64 [6][7]
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Signaling Pathways and Mechanisms of Action
The biological effects of N-(4-Hydroxyphenyl)propanamide analogs are mediated through

various signaling pathways. The following sections describe the key mechanisms for the

anticancer activities of N-(4-hydroxyphenyl)retinamide.

N-(4-hydroxyphenyl)retinamide (Fenretinide) Induced
Apoptosis
Fenretinide is known to induce apoptosis in cancer cells through multiple interconnected

pathways, primarily initiated by the generation of reactive oxygen species (ROS).

Fenretinide treatment leads to an increase in intracellular ROS levels.[8][9][10][11][12] This

oxidative stress triggers downstream signaling cascades that culminate in programmed cell

death. The proposed signaling pathway is illustrated in the diagram below.
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Caption: Fenretinide-induced ROS-mediated apoptosis pathway.
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The c-Jun N-terminal kinase (JNK) pathway plays a crucial role in mediating Fenretinide-

induced apoptosis.[5] Sustained activation of JNK is observed in cancer cells sensitive to

Fenretinide.

N-(4-hydroxyphenyl)retinamide
(Fenretinide)

Sustained JNK Activation

Apoptosis

Click to download full resolution via product page

Caption: JNK-mediated apoptosis induced by Fenretinide.

Fenretinide has also been shown to inhibit cancer cell invasion by suppressing the NF-κB

signaling pathway, which in turn downregulates the expression of matrix metalloproteinase-9

(MMP-9), an enzyme crucial for metastasis.[13]
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Caption: Fenretinide's inhibition of NF-κB and cell invasion.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biological findings.

Below are representative protocols for key experiments relevant to the activities of N-(4-
Hydroxyphenyl)propanamide analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.[4][14][15][16][17]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the

yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is

proportional to the number of viable cells.

Protocol:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compound and

a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and

incubate for 2-4 hours at 37°C.

Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a solution of

SDS in HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution in each well using a

microplate reader at a wavelength of 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

MTT Assay Workflow

1. Seed Cells
in 96-well plate 2. Treat with Compound 3. Add MTT Reagent 4. Incubate (2-4h) 5. Solubilize Formazan 6. Read Absorbance (570nm)

Click to download full resolution via product page

Caption: A simplified workflow of the MTT cell viability assay.

Histone Deacetylase (HDAC) Inhibition Assay
(Fluorometric)
This assay measures the activity of HDAC enzymes and the inhibitory potential of test

compounds.[4][6][7][18][19]
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Principle: A fluorogenic HDAC substrate is deacetylated by HDAC enzymes. A developer

solution then cleaves the deacetylated substrate, releasing a fluorescent product that can be

quantified.

Protocol:

Reaction Setup: In a 96-well plate, add HDAC assay buffer, the fluorogenic HDAC substrate,

and the test compound at various concentrations.

Enzyme Addition: Initiate the reaction by adding the HDAC enzyme (e.g., HeLa nuclear

extract or a purified HDAC).

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

Development: Stop the reaction and initiate fluorescence development by adding a

developer solution containing a protease and an HDAC inhibitor (to prevent further

deacetylation).

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at

an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

Data Analysis: Calculate the percentage of HDAC inhibition relative to a control without the

inhibitor and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth
Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent.[1][5][14][15][16]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an

antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible

growth is the MIC.

Protocol:
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Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound

in a 96-well microtiter plate containing a suitable broth medium.

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a

0.5 McFarland standard).

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include

a growth control (no compound) and a sterility control (no inoculum).

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the

lowest concentration of the compound at which there is no visible growth.

Conclusion
While direct comparative efficacy data for N-(4-Hydroxyphenyl)propanamide is scarce, the

extensive research on its analogs reveals a versatile chemical scaffold with significant

therapeutic potential. N-(4-hydroxyphenyl)retinamide stands out as a potent anticancer agent

with a well-defined mechanism of action involving ROS-mediated apoptosis. Furthermore, the

development of HPPB derivatives as HDAC inhibitors and 3-((4-

hydroxyphenyl)amino)propanoic acid derivatives as antimicrobial agents highlights the broad

applicability of this chemical class. This guide provides a foundation for researchers and drug

development professionals to explore the structure-activity relationships of N-(4-
Hydroxyphenyl)propanamide analogs and to design novel therapeutic agents with improved

efficacy and safety profiles. Future studies directly comparing the biological activities of N-(4-
Hydroxyphenyl)propanamide with its more studied analogs are warranted to fully elucidate its

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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